Methyl 3-oxo-3-(pyridin-2-YL)propanoate
CAS No.: 75418-74-5
Cat. No.: VC3742818
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75418-74-5 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | methyl 3-oxo-3-pyridin-2-ylpropanoate |
Standard InChI | InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5H,6H2,1H3 |
Standard InChI Key | INPIXQVBVNGVBU-UHFFFAOYSA-N |
SMILES | COC(=O)CC(=O)C1=CC=CC=N1 |
Canonical SMILES | COC(=O)CC(=O)C1=CC=CC=N1 |
Introduction
Basic Identification and Structural Characteristics
Molecular Identity
Methyl 3-oxo-3-(pyridin-2-YL)propanoate is identified by the molecular formula C9H9NO3 and has a molecular weight of 179.17 g/mol . The compound is registered in chemical databases with the CAS number 75418-74-5 . Various synonyms exist for this compound, including methyl 3-oxo-3-pyridin-2-ylpropanoate and 3-Oxo-3-pyridin-2-ylpropionic acid methyl ester .
Structural Features
The structural configuration of Methyl 3-oxo-3-(pyridin-2-YL)propanoate consists of three primary functional groups: a pyridine ring at position 2, a ketone (oxo) group, and a methyl ester moiety. The pyridine ring, being a six-membered heterocyclic aromatic compound with a nitrogen atom, contributes to the compound's basicity and potential for coordination with metals or hydrogen bonding. The ketone group provides electrophilic character, while the methyl ester introduces potential for various transformations such as hydrolysis, transesterification, and amidation reactions.
Physical and Chemical Properties
Physical Characteristics
Based on the molecular structure and similar compounds, Methyl 3-oxo-3-(pyridin-2-YL)propanoate likely appears as a yellow to brown liquid at room temperature. The compound contains both polar functional groups (ketone, ester, and pyridine nitrogen) and non-polar regions (aromatic ring and methyl group), giving it a balance of hydrophilic and hydrophobic properties. This balance affects its solubility profile, making it likely soluble in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water.
Chemical Properties
The compound's chemical properties are governed by its functional groups:
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The pyridine nitrogen acts as a weak base and potential nucleophile
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The ketone group can undergo nucleophilic addition reactions
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The ester group is susceptible to hydrolysis and transesterification
These functional groups also make the adjacent methylene group (between the ketone and ester) acidic, allowing for enolization and subsequent reactions at this position. This characteristic is particularly important for the compound's utility in synthetic applications.
Synthesis Methods
General Synthetic Approaches
Several approaches can be employed for synthesizing Methyl 3-oxo-3-(pyridin-2-YL)propanoate:
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Claisen condensation: Reaction between 2-acetylpyridine and dimethyl carbonate in the presence of a strong base
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Direct esterification: Conversion of the corresponding carboxylic acid (3-oxo-3-pyridin-2-ylpropanoic acid) with methanol under acidic conditions
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Acylation of methyl acetate with a pyridine-2-carbonyl halide
Each of these methods offers particular advantages depending on the availability of starting materials and desired purity of the final product.
Reaction Conditions and Considerations
The synthesis typically requires controlled reaction conditions, including:
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Temperature regulation to minimize side reactions
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Inert atmosphere to prevent oxidation of intermediates
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Careful pH control, particularly for reactions involving base-catalyzed steps
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Purification procedures such as recrystallization or chromatography to achieve high purity
Chemical Reactivity
Reactions of the Ketone Group
The ketone functionality in Methyl 3-oxo-3-(pyridin-2-YL)propanoate can undergo various transformations:
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Reduction to alcohol using selective reducing agents such as sodium borohydride
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Nucleophilic addition with amines to form imines
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Wittig reactions to form alkenes
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Aldol condensations via the enolate
Reactions of the Ester Group
The methyl ester group exhibits typical ester reactivity:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification with other alcohols
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Amidation to form amide derivatives
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Reduction to primary alcohols using strong reducing agents like lithium aluminum hydride
Combined Reactivity
The presence of both ketone and ester groups creates a β-ketoester system, which exhibits enhanced acidity of the α-hydrogen atoms. This allows for:
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Facile enolate formation
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Alkylation reactions at the α-position
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Claisen and related condensation reactions
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Cyclization reactions to form heterocyclic compounds
Biological and Pharmacological Activities
Other Biological Activities
The unique structural features of this compound may contribute to other biological activities, including:
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Enzyme inhibition potential due to the electrophilic ketone group
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Metal-chelating abilities via the pyridine nitrogen and adjacent ketone
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Potential anti-inflammatory properties through interference with specific cellular pathways
Comparative Analysis with Related Compounds
Structural Comparison
Comparing Methyl 3-oxo-3-(pyridin-2-YL)propanoate with related compounds provides insights into structure-activity relationships:
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
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Methyl 3-oxo-3-(pyridin-2-YL)propanoate | C9H9NO3 | 179.17 | Contains pyridine ring at position 2 |
Methyl 3-oxo-3-(pyrazin-2-yl)propanoate | C8H8N2O3 | 180.16 | Contains pyrazine ring (two nitrogen atoms) |
Methyl 3-oxo-3-(pyrimidin-2-yl)propanoate | C8H8N2O3 | 180.16 | Contains pyrimidine ring (two nitrogen atoms) |
These structural differences, particularly the variation in the heterocyclic ring system, likely influence the compounds' chemical reactivity, biological activity, and physicochemical properties.
Functional Comparison
The functional properties of these related compounds differ primarily due to the electronic and steric effects of their respective heterocyclic rings:
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The pyridine ring in Methyl 3-oxo-3-(pyridin-2-YL)propanoate provides a single basic nitrogen center
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The pyrazine ring in the related compound offers two nitrogen atoms, potentially increasing hydrogen bond acceptor capacity
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The pyrimidine ring provides a different spatial arrangement of nitrogen atoms that may affect interactions with biological targets
Applications in Research and Industry
Synthetic Applications
Methyl 3-oxo-3-(pyridin-2-YL)propanoate serves as a versatile building block in organic synthesis due to its multiple reactive sites. It is particularly useful for:
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Construction of heterocyclic compounds
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Synthesis of complex natural product analogues
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Preparation of functionalized pyridine derivatives
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Development of combinatorial libraries for drug discovery
Pharmaceutical Research
In pharmaceutical research, this compound and its derivatives have garnered attention for several reasons:
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Their potential as anticancer agents
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Possible antimicrobial applications
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Use as intermediates in the synthesis of bioactive compounds
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Structure-activity relationship studies to optimize biological activity
Material Science Applications
The coordination chemistry of pyridine-containing compounds like Methyl 3-oxo-3-(pyridin-2-YL)propanoate makes them potentially useful in material science applications, including:
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Development of metal-organic frameworks
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Creation of functional materials with specific optical or electronic properties
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Design of sensors for metal ion detection
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